Xanthohumol

cytochrome P450 inhibition CYP1A1 CYP1B1

Xanthohumol is the premier non-estrogenic prenylated chalcone for oncology research. Its exceptionally low ERα relative binding affinity (RBA = 0.0021 ± 0.0003) precludes estrogenic confounding, while its near-complete CYP1A1/1B1 inhibition at 10 µM enables specific procarcinogen activation studies. With a validated cancer selectivity index of 5–10 against breast cancer cells vs. normal MCF 10A, Xanthohumol outperforms isoxanthohumol and 8-prenylnaringenin in endocrine-neutral mechanistic assays. Source only ≥98% HPLC-purity material to ensure reproducible selectivity indices.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
CAS No. 6754-58-1
Cat. No. B1683332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthohumol
CAS6754-58-1
Synonyms1-(2,4-dihydroxy-6-methoxy-3-(3-methyl-2-butenyl)phenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
desmethylxanthohumol
xanthohumol
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3/b11-7+
InChIKeyORXQGKIUCDPEAJ-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthohumol (CAS 6754-58-1): A Prenylated Chalcone with Quantifiable Differentiation from Hop-Derived Flavonoids


Xanthohumol (XN, CAS 6754-58-1) is the principal prenylated chalcone found in the female inflorescences of Humulus lupulus L. (hops), constituting 0.1–1% of the plant's dry weight [1]. As a 3′-prenyl-6′-O-methylchalconaringenin derivative, XN serves as a key precursor to related prenylflavonoids that form through thermal isomerization during brewing or metabolic biotransformation in vivo [2]. Unlike the flavanone-type hop compounds isoxanthohumol (IX), 8-prenylnaringenin (8-PN), and 6-prenylnaringenin (6-PN), XN retains the open-chain chalcone scaffold, a structural feature that confers distinct enzyme inhibition profiles, receptor binding characteristics, and cytotoxicity selectivity patterns [3].

Why Isoxanthohumol or 8-Prenylnaringenin Cannot Substitute for Xanthohumol in Scientific Applications


Xanthohumol cannot be interchanged with its structural analogs isoxanthohumol (IX), 8-prenylnaringenin (8-PN), or 6-prenylnaringenin (6-PN) due to quantifiable divergences in three critical dimensions: (1) cytochrome P450 inhibition selectivity—XN demonstrates near-complete CYP1A1 inhibition at 10 μM while IX and 8-PN show markedly different isozyme preference profiles [1]; (2) estrogen receptor binding affinity—XN exhibits relative binding affinity (RBA) for ERα of 0.0021 ± 0.0003 versus 0.686 ± 0.18 for 8-PN, a ~327-fold difference that precludes substitution where endocrine-neutral activity is required [2]; and (3) antiproliferative selectivity indices—XN displays calculated selectivity index values of 5–10 against breast cancer cell lines relative to normal breast MCF 10A cells, a profile not replicated by IX or the naringenin-based prenylflavonoids [3].

Quantitative Differentiation Evidence: Xanthohumol vs. Hop-Derived Prenylflavonoid Analogs


CYP1A1 and CYP1B1 Inhibition: Xanthohumol Demonstrates Superior Potency and Distinct Isozyme Selectivity vs. Isoxanthohumol and 8-Prenylnaringenin

In a head-to-head comparison of hop-derived prenylflavonoids using cDNA-expressed human cytochrome P450 isoforms, xanthohumol (XN) at 10 μM achieved near-complete inhibition (approximately 100%) of CYP1A1 7-ethoxyresorufin O-deethylase (EROD) activity, whereas other hop flavonoids at the same concentration reduced EROD activity by 90.8–27.0% [1]. XN also completely eliminated CYP1B1 EROD activity at 10 μM, while other hop flavonoids showed inhibitory effects ranging from 99.3% to as low as 1.8% [1]. Notably, the isozyme selectivity profile was compound-specific: IX and 8-PN were the most effective inhibitors of CYP1A2 (>90% inhibition at 10 μM), whereas XN was a poor inhibitor of CYP1A2, CYP2E1, and CYP3A4 [1].

cytochrome P450 inhibition CYP1A1 CYP1B1 carcinogen activation metabolic stability

Estrogen Receptor Binding: Xanthohumol Exhibits ~327-Fold Lower ERα Affinity Than 8-Prenylnaringenin, Enabling Endocrine-Neutral Applications

Relative binding affinity (RBA) assays using recombinant human estrogen receptors reveal that xanthohumol (XN) binds ERα with an RBA of 0.0021 ± 0.0003, representing approximately 0.3% of the affinity of 8-prenylnaringenin (8-PN), which exhibits an RBA of 0.686 ± 0.18 for ERα [1]. For ERβ, XN shows an RBA of 0.003 ± 0.001 versus 2.42 ± 0.62 for 8-PN, an approximately 800-fold difference [1]. Isoxanthohumol (IX) displays intermediate ERβ affinity (RBA 0.019 ± 0.004), which is approximately 6.3-fold higher than XN for ERβ [1]. These data confirm that XN is essentially estrogenically inert compared to 8-PN, the most potent known phytoestrogen [2].

estrogen receptor ERα ERβ phytoestrogen endocrine activity

Antiproliferative Selectivity: Xanthohumol Demonstrates 5- to 10-Fold Selective Toxicity Toward Breast Cancer Cells vs. Normal Breast Epithelial Cells

In a comprehensive evaluation of hop prenylflavonoids against a panel of human cancer and normal cell lines, xanthohumol (XN) exhibited a calculated selectivity index (SI) ranging from 5 to 10 across all tested breast cancer cell lines (MCF-7, SK-BR-3, T47D, MDA-MB-231) compared to the normal breast epithelial MCF 10A cell line [1]. This selective antiproliferative profile contrasts sharply with the reference chemotherapeutic cisplatin (CP), which acted non-selectively against both cancer and normal cells [2]. In direct potency comparisons, XN exhibited higher antiproliferative activity than cisplatin against five cancer cell lines: cisplatin-resistant ovarian A2780cis, breast MDA-MB-231 and T-47D, prostate PC-3, and colon HT-29 [1]. Isoxanthohumol (IX) was more potent than cisplatin only against breast cancer cell lines MDA-MB-231 and T-47D, while 6-prenylnaringenin (6-PN) exceeded cisplatin potency solely against T-47D [1].

antiproliferative cancer selectivity selectivity index breast cancer cisplatin comparison

IL-12 Inhibition Potency: Xanthohumol Outperforms Isoxanthohumol, 8-Prenylnaringenin, and Xanthohumol Glucoside in Macrophage Cytokine Suppression

In a comparative evaluation of hop-derived compounds for modulation of interleukin-12 (IL-12) production—a key driver of Th1 immune responses—xanthohumol (XN) demonstrated the strongest inhibitory effect among all tested hop flavonoids in LPS-stimulated macrophages [1]. The inhibitory potency ranking was: XN > xanthohumol 4′-O-β-D-glucopyranoside (XNG) > isoxanthohumol (IX) ≈ 8-prenylnaringenin (8-PN) > (2S)-5-methoxy-8-prenylnaringenin 7-O-β-D-glucopyranoside (no effect) [1]. This potency order was mirrored in NF-κB DNA-binding activity assays, confirming that the differential effects on IL-12 production are mediated through NF-κB signaling pathway modulation [1]. In vivo validation using an oxazolone-induced chronic allergic contact dermatitis model (a psoriasis model) demonstrated that XN treatment significantly reduced ear thickening, establishing translational relevance [1].

IL-12 inhibition anti-inflammatory NF-κB macrophage contact dermatitis

Oral Bioavailability: Micellar Xanthohumol Formulation Achieves 5-Fold Higher AUC and >20-Fold Higher Cmax vs. Native Xanthohumol in Human Crossover Trial

In a randomized, double-blind, crossover trial with healthy human volunteers (n=5), a single 43 mg oral dose of micellar xanthohumol (XN) formulation produced an area under the plasma concentration-time curve (AUC) for xanthohumol-7-O-glucuronide that was 5-fold higher than that achieved with native XN [1]. The maximum plasma concentration (Cmax) of xanthohumol-7-O-glucuronide following micellar formulation ingestion exceeded that of native XN by more than 20-fold [1]. Unmetabolized free xanthohumol constituted ≤1% of total plasma xanthohumol, indicating efficient and extensive first-pass glucuronidation [1]. Rat pharmacokinetic studies confirm that native XN exhibits limited and saturable oral absorption with enterohepatic recirculation, providing a mechanistic basis for the superior performance of solubility-enhanced formulations [2].

bioavailability pharmacokinetics micellar formulation glucuronidation human trial

Carbonyl Reductase 1 (CBR1) Inhibition: Xanthohumol and Its Metabolites Show Potent Inhibition with Therapeutic Implications for Anthracycline Cardiotoxicity

Xanthohumol (XN) and its physiological metabolites isoxanthohumol (IX) and 8-prenylnaringenin (8-PN) were evaluated as inhibitors of human carbonyl reductase 1 (CBR1), an enzyme implicated in the cardiotoxic metabolism of anthracycline chemotherapeutics such as daunorubicin and doxorubicin [1]. All three hop-derived compounds demonstrated potent CBR1 inhibition, with this study representing one of the first direct comparisons of CBR1 inhibitory activity across the XN metabolic cascade [1]. This finding is mechanistically significant because CBR1 catalyzes the reduction of anthracyclines to cardiotoxic C-13 alcohol metabolites; inhibition of this pathway may preserve antitumor efficacy while reducing off-target cardiac damage [1].

CBR1 inhibition anthracycline cardiotoxicity daunorubicin carbonyl reductase

Evidence-Based Application Scenarios for Xanthohumol (CAS 6754-58-1) in Research and Industrial Settings


Cancer Selectivity Screening: Xanthohumol as a Positive Control for Selective Antiproliferative Activity Assays

Xanthohumol is an optimal positive control compound for cancer selectivity assays requiring a natural product with documented differential toxicity between malignant and normal cells. Its selectivity index (SI = 5–10) against breast cancer cell lines compared to normal breast MCF 10A cells [1] provides a quantifiable benchmark for evaluating novel compounds. Unlike cisplatin, which acts non-selectively and confounds interpretation of therapeutic windows, XN offers a natural product-derived comparator with validated selectivity across multiple cancer histotypes (breast, ovarian, prostate, colon) [2]. Researchers should source XN with verified purity (≥98% by HPLC) to ensure reproducibility of the reported selectivity indices.

Endocrine-Neutral Chalcone Scaffold for Hormone-Sensitive Model Systems

In experimental systems where estrogenic activity would confound results—including male animal models, hormone-dependent cancer studies, or endocrine-disruption screening—xanthohumol is the preferred hop-derived chalcone over 8-prenylnaringenin or isoxanthohumol. XN's ERα relative binding affinity (RBA = 0.0021 ± 0.0003) is ~327-fold lower than that of 8-PN (RBA = 0.686 ± 0.18) and its ERβ RBA (0.003 ± 0.001) is ~6-fold lower than that of IX (0.019 ± 0.004) [1]. This quantitative differentiation supports the selection of XN for mechanistic studies requiring a prenylated chalcone devoid of significant estrogen receptor cross-reactivity. Procurement specifications should confirm the absence of 8-PN contamination, as even trace levels could introduce estrogenic artifacts.

Bioavailability-Enhanced In Vivo Efficacy Studies Using Micellar Xanthohumol Formulations

For in vivo pharmacology studies in rodents or planned human intervention trials, native xanthohumol powder is insufficient to achieve therapeutically relevant systemic exposure due to extensive first-pass glucuronidation and limited absorption [1]. Researchers should procure or formulate micellar XN, which in a human crossover trial demonstrated 5-fold higher AUC and >20-fold higher Cmax of the major circulating metabolite xanthohumol-7-O-glucuronide compared to native XN [2]. This formulation strategy is essential for any study where dose-response relationships or target engagement biomarkers are being evaluated. For rat studies, note that oral bioavailability of native XN is limited and saturable, with formulation-dependent absorption characteristics [3].

CYP1A1/CYP1B1 Procarcinogen Activation Studies: Xanthohumol as a Selective Inhibitor Control

Xanthohumol serves as a validated, potent, and selective inhibitor of CYP1A1 and CYP1B1 for studies examining the role of these isozymes in procarcinogen activation. At 10 μM, XN achieves near-complete inhibition of CYP1A1 EROD activity and complete elimination of CYP1B1 activity, while showing minimal inhibition of CYP1A2, CYP2E1, and CYP3A4 [1]. This selectivity profile is distinct from IX and 8-PN, which preferentially inhibit CYP1A2. Researchers investigating polycyclic aromatic hydrocarbon or heterocyclic amine carcinogenesis pathways should select XN over other hop flavonoids to achieve specific CYP1A1/CYP1B1 blockade without confounding CYP1A2 inhibition. Sourcing should specify XN of sufficient purity to avoid IX contamination from thermal isomerization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthohumol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.